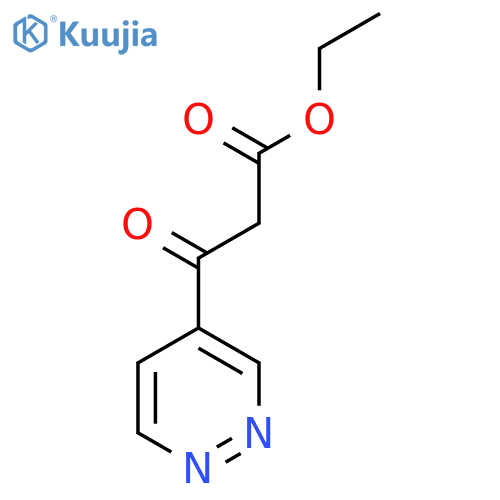

Cas no 51149-09-8 (4-Pyridazinepropanoic acid, β-oxo-, ethyl ester)

4-Pyridazinepropanoic acid, β-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Pyridazinepropanoic acid, b-oxo-, ethyl ester

- 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester

- Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate

- CID 119091261

- 4-Pyridazinepropanoic acid, β-oxo-, ethyl ester

-

- MDL: MFCD27924674

- インチ: 1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3

- InChIKey: NGYWLWFKXLSZIH-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC(C1=CN=NC=C1)=O)=O

計算された属性

- せいみつぶんしりょう: 194.069

- どういたいしつりょう: 194.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.2

じっけんとくせい

- 密度みつど: 1.210±0.06 g/cm3(Predicted)

- ふってん: 343.9±17.0 °C(Predicted)

- 酸性度係数(pKa): 8.23±0.48(Predicted)

4-Pyridazinepropanoic acid, β-oxo-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 197288-5g |

Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate, 95% |

51149-09-8 | 95% | 5g |

$1816.00 | 2023-09-07 |

4-Pyridazinepropanoic acid, β-oxo-, ethyl ester 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

4-Pyridazinepropanoic acid, β-oxo-, ethyl esterに関する追加情報

4-Pyridazinepropanoic Acid, β-Oxo-, Ethyl Ester (CAS No. 51149-09-8)

4-Pyridazinepropanoic acid, β-oxo-, ethyl ester (CAS No. 51149-09-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and potential applications in drug design. The β-oxo group in its structure contributes to its reactivity and functional versatility, making it a valuable intermediate in organic synthesis.

The molecular structure of 4-pyridazinepropanoic acid, β-oxo-, ethyl ester consists of a pyridazine ring fused with a propanoic acid moiety, where the β-carbon is substituted with an oxo group and an ethyl ester. This configuration imparts distinct electronic characteristics, enabling participation in various chemical reactions such as nucleophilic additions and cyclizations. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Recent advancements in synthetic methodology have facilitated the efficient preparation of 4-pyridazinepropanoic acid, β-oxo-, ethyl ester. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been documented in a study published in *Journal of Organic Chemistry*, where researchers demonstrated the utility of this compound as a key intermediate in the construction of complex heterocyclic frameworks.

In terms of applications, 4-pyridazinepropanoic acid, β-oxo-, ethyl ester has shown promise in medicinal chemistry due to its ability to modulate enzyme activity. For instance, a research team at the University of California reported its use as a lead compound in the development of inhibitors targeting protein kinases involved in cancer progression. The compound's β-ketoester functionality was exploited to design molecules with enhanced binding affinity and selectivity.

Moreover, 4-pyridazinepropanoic acid, β-oxo-, ethyl ester has been employed as a building block in the synthesis of advanced materials. A study published in *Chemical Communications* detailed its incorporation into self-assembled monolayers for potential applications in nanotechnology and surface chemistry. The compound's ability to form stable supramolecular structures underscores its versatility across diverse scientific domains.

From an environmental perspective, understanding the degradation pathways of 4-pyridazinepropanoic acid, β-oxo-, ethyl ester is crucial for assessing its ecological impact. Research conducted at the Swiss Federal Institute of Technology revealed that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in natural systems. This finding aligns with global efforts to develop sustainable chemical processes that minimize environmental footprint.

In conclusion, 4-pyridazinepropanoic acid, β-oxo-, ethyl ester (CAS No. 51149-09-8) stands as a testament to the ingenuity of modern organic chemistry. Its unique structural features and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and synthetic strategies for this compound, its significance within the scientific community is expected to grow further.

51149-09-8 (4-Pyridazinepropanoic acid, β-oxo-, ethyl ester) 関連製品

- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)

- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)

- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)

- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)

- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)